molecular formula C16H16N2O3 B4422631 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid

4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid

Cat. No.: B4422631
M. Wt: 284.31 g/mol
InChI Key: UZFADCWJIJZPRF-UHFFFAOYSA-N
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Description

4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid ( 501923-83-7) is a synthetic organic compound with the molecular formula C16H16N2O4 and a molecular weight of 284.31 g/mol . This chemical features a urea functional group bridging a 4-aminobenzoic acid (PABA) moiety and a 2-ethylphenyl ring system. As a derivative of para-aminobenzoic acid (PABA), it is part of a class of compounds recognized as privileged scaffolds in pharmaceutical research due to their versatile biological activities and presence in a significant number of commercial drugs . The PABA core structure is a key building block in medicinal chemistry, known for its role in the synthesis of folate by bacteria, plants, and fungi . Researchers are exploring PABA derivatives for a wide spectrum of potential therapeutic applications. Scientific literature indicates that structurally related analogs have been investigated as inhibitors of cholinesterase enzymes, which are relevant in the context of neurodegenerative conditions like Alzheimer's disease . Furthermore, PABA-based compounds have demonstrated potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents in preclinical research . The specific ureido substitution in this compound may be of interest for structure-activity relationship (SAR) studies, as urea derivatives often exhibit varied and potent biological activities. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-ethylphenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-11-5-3-4-6-14(11)18-16(21)17-13-9-7-12(8-10-13)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFADCWJIJZPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic Acid

The most conventional methods for synthesizing N,N'-disubstituted ureas, such as the title compound, involve the reaction of an amine with an isocyanate or a related carbamoylating agent. Given the structure of this compound, two primary pathways are established based on the choice of starting materials.

The creation of the carbamoyl (B1232498) or urea (B33335) linkage is the central step in the synthesis. A highly efficient and common method involves the reaction of an isocyanate with an amine. In this context, 4-aminobenzoic acid can be reacted directly with 2-ethylphenyl isocyanate. The nucleophilic amino group of PABA attacks the electrophilic carbon of the isocyanate, forming the urea bond in a single, high-yielding step.

Alternatively, carbamoyl chlorides can be used. These are typically prepared by reacting a secondary amine with phosgene (B1210022) or a phosgene equivalent. researchgate.net For this specific synthesis, one could envision reacting 4-aminobenzoic acid with a phosgene equivalent to generate an intermediate 4-isocyanatobenzoic acid or its corresponding carbamoyl chloride, which would then be treated with 2-ethylaniline. Compounds with multiple carbamoyl groups can be synthesized using isocyanates as key intermediates. nih.gov

Para-aminobenzoic acid (PABA) is a versatile building block in pharmaceutical and chemical industries due to its dual functional groups—the amino and carboxyl moieties—which allow for various substitutions. nih.govresearchgate.net In the synthesis of the title compound, the amino group of PABA serves as the nucleophile. The reactivity of the amino group allows for its acylation or reaction with electrophiles like isocyanates to form amides or ureas, respectively. nih.govresearchgate.net

A plausible synthetic route involves dissolving 4-aminobenzoic acid in a suitable solvent and adding 2-ethylphenyl isocyanate. This strategy leverages the inherent nucleophilicity of PABA's amino group to directly form the desired product. Difficulties in coupling reactions involving PABA can sometimes be overcome by using potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base. researchgate.net

Table 1: Established Synthetic Routes

Route Reactant 1 Reactant 2 Key Reagents/Conditions Description
A 4-Aminobenzoic acid 2-Ethylphenyl isocyanate Aprotic solvent (e.g., THF, DMF) Direct nucleophilic addition of the amino group to the isocyanate.
B 2-Ethylaniline 4-Isocyanatobenzoic acid Aprotic solvent (e.g., THF, DMF) Similar to Route A, but with the functional groups reversed on the starting materials.

| C | 4-Aminobenzoic acid & 2-Ethylaniline | Phosgene or Triphosgene | Two-step process, base (e.g., pyridine) | Formation of an intermediate (e.g., 4-isocyanatobenzoic acid) followed by reaction with the second amine. |

Exploration of Alternative Synthetic Pathways

Beyond traditional methods, research into synthetic chemistry is increasingly driven by the principles of green chemistry and the development of highly efficient catalyst systems.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net A key green approach for this synthesis would focus on the precursors. The biosynthesis of PABA from simple, renewable carbon sources like glucose via the shikimate pathway presents an environmentally friendly alternative to petroleum-based synthesis. mdpi.com This biological production method avoids the harsh conditions and toxic reagents associated with traditional chemical synthesis of PABA. mdpi.com Further green considerations for the coupling reaction itself would include the use of safer, bio-based solvents (e.g., water/ethanol (B145695) mixtures) and minimizing energy consumption by performing reactions at ambient temperatures where possible. researchgate.net

Modern organic synthesis often employs catalysts to enhance reaction rates and selectivity. While the direct reaction of an amine with an isocyanate typically does not require a catalyst, related C-N bond-forming reactions can be facilitated by them. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-N bonds, although they are more commonly used for forming aryl amines rather than ureas directly. researchgate.net The synthesis of the PABA precursor itself can be catalyst-mediated; for example, the reduction of p-nitrobenzoic acid to PABA is often carried out using catalysts like Raney nickel. chemicalbook.com The development of novel catalysts for the direct carbonylation of amines could also provide a more efficient and atom-economical route to urea synthesis, avoiding the need for pre-formed isocyanates.

Table 2: Comparison of Synthetic Approaches

Approach Key Features Advantages Disadvantages
Traditional Use of isocyanates or phosgene derivatives; organic solvents. High yields, well-established, reliable. Use of hazardous reagents (isocyanates, phosgene), reliance on petrochemical feedstocks.
Green Chemistry Biosynthesis of precursors (PABA); use of aqueous solvent systems. Reduced toxicity, use of renewable resources, improved sustainability. May require optimization for industrial scale-up; biological processes can be slower.

| Catalyst-Mediated | Use of transition metals or enzymes to facilitate bond formation. | Potentially milder reaction conditions, higher efficiency, novel reaction pathways. | Catalyst cost and recovery can be an issue; specific catalysts for this transformation may not be established. |

Derivatization Strategies for Structural Modification

The structure of this compound offers several sites for further chemical modification, or derivatization. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry. The primary site for derivatization is the carboxylic acid functional group. nih.gov

The carboxylic acid moiety can be readily converted into a variety of other functional groups. colostate.edu

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amidation: Reaction with an amine, often activated by a coupling agent, produces an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

These derivatization reactions allow for the modulation of the molecule's physicochemical properties, such as solubility, polarity, and ability to act as a hydrogen bond donor or acceptor. The aromatic rings also present opportunities for electrophilic substitution, although the existing substituents will direct the position of any new functional groups.

Table 3: Potential Derivatization Reactions

Reaction Type Reagent(s) Functional Group Modified Resulting Derivative Class
Esterification Methanol (CH₃OH), H₂SO₄ (cat.) Carboxylic Acid (-COOH) Methyl Ester (-COOCH₃)
Amidation Ammonia (NH₃), Coupling Agent (e.g., DCC) Carboxylic Acid (-COOH) Primary Amide (-CONH₂)
Acylation Acetic Anhydride Amino Group (of PABA precursor) N-acetyl derivative

| Schiff Base Formation | Aromatic Aldehydes | Amino Group (of PABA precursor) | Imine (Schiff Base) |

Synthesis of Substituted Arylamine Analogs

The core synthesis of 4-(ureido)benzoic acids, including the parent compound, is typically achieved by reacting 4-aminobenzoic acid (PABA) or its ester derivatives with a suitably substituted aryl isocyanate. This reaction provides a direct and efficient route to the urea linkage. To generate a series of substituted arylamine analogs, this general methodology is employed by varying the substitution pattern on the phenyl isocyanate reactant.

A common synthetic approach begins with the ester of PABA, such as ethyl 4-aminobenzoate, to avoid potential side reactions involving the acidic proton of the carboxyl group. The ethyl ester is reacted with a range of substituted phenyl isocyanates in an inert solvent like acetone (B3395972) or dichloromethane. The resulting ethyl 4-(3-arylureido)benzoate intermediates can then be hydrolyzed under basic conditions, for instance using sodium hydroxide, followed by acidification to yield the final carboxylic acid analogs. sserc.org.uk This two-step process allows for the creation of a diverse library of compounds where the substitution on the arylamine portion is systematically altered.

For example, the synthesis of N-acylthiourea analogs, which share a similar synthetic principle, involves reacting substituted acid chlorides with potassium thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with an amino-containing molecule. nih.gov This highlights the versatility of using isocyanate and isothiocyanate intermediates for building urea and thiourea (B124793) backbones with various aryl substituents. The reaction of 4-aminobenzoic acid with benzoyl isothiocyanate directly yields 4-(3-benzoylthioureido)benzoic acid, demonstrating a parallel synthetic route for related structures. researchgate.net

Table 1: Synthesis of Substituted Aryl Urea Analogs of 4-Aminobenzoic Acid

Aryl Isocyanate SubstituentProductTypical SolventTypical Yield
2-EthylphenylThis compoundDichloromethane (DCM)High
4-Chlorophenyl4-{[(4-Chlorophenyl)carbamoyl]amino}benzoic acidAcetoneGood
3,4-Dichlorophenyl4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acidTetrahydrofuran (THF)High
4-Methoxyphenyl4-{[(4-Methoxyphenyl)carbamoyl]amino}benzoic acidDCMGood

Modifications at the Benzoic Acid Moiety

The carboxylic acid group of this compound is a prime target for chemical derivatization to modulate the compound's physicochemical properties. Standard organic transformations such as esterification and amidation are commonly employed.

Esterification: The conversion of the carboxylic acid to an ester is readily achieved through Fischer esterification. researchgate.net This acid-catalyzed reaction involves refluxing the benzoic acid derivative with an alcohol, such as ethanol or methanol, in the presence of a strong acid catalyst like sulfuric acid. researchgate.netnih.gov This method is effective for producing a range of alkyl esters. The use of an excess of the alcohol can drive the reaction equilibrium towards the product, ensuring high yields. researchgate.net

Amidation: The benzoic acid moiety can also be converted into a wide array of primary, secondary, or tertiary amides. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated intermediate is then reacted with a desired amine to form the corresponding amide. Alternatively, peptide coupling reagents can facilitate the direct formation of an amide bond between the carboxylic acid and an amine, offering a milder reaction pathway. Boric acid has also been shown to be an effective catalyst for direct amidation reactions involving carboxylic acids and amines. orgsyn.org

Table 2: Derivatization of the Benzoic Acid Moiety

Reaction TypeReagentsProduct Functional GroupTypical Conditions
EsterificationEthanol, H₂SO₄ (catalyst)Ethyl Ester (-COOEt)Reflux
EsterificationMethanol, H₂SO₄ (catalyst)Methyl Ester (-COOMe)Reflux
Amidation1. SOCl₂ 2. Ammonia (NH₃)Primary Amide (-CONH₂)Two steps, various temperatures
Amidation1. SOCl₂ 2. Diethylamine (Et₂NH)Tertiary Amide (-CONEt₂)Two steps, various temperatures

Structural Elaboration via Functional Group Interconversions

Beyond modifications at the arylamine and benzoic acid sites, the core structure of this compound can undergo further elaboration through various functional group interconversions. These reactions can introduce new chemical entities or build complex heterocyclic systems onto the existing scaffold.

The rich chemistry of PABA derivatives serves as a blueprint for these transformations. The amino group of PABA, or the urea linkage in its derivatives, can be utilized in cyclization reactions to form heterocyclic structures. For instance, PABA can be a starting material for the synthesis of quinoline, pyrrole (B145914), and quinazolinone derivatives. nih.gov Reacting 4-substituted aminobenzoic acids with malononitrile (B47326) under reflux in the presence of a base can yield pyrrole moieties. nih.gov

In a more complex transformation, derivatives of 4-aminobenzoic acid have been shown to undergo unexpected ring-contracting rearrangements. For example, a derivative synthesized from 4-aminobenzoic acid, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, can rearrange to form 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. researchgate.net This demonstrates that under specific conditions, the backbone can be induced to cyclize and rearrange into novel, more complex structures. Such interconversions allow for significant structural diversification, moving from a simple benzoic acid derivative to intricate polycyclic systems.

Table 3: Examples of Functional Group Interconversions on Related Scaffolds

Starting Material TypeReagentsResulting Structure/MoietyReaction Class
4-Aminobenzoic AcidMaleic anhydride, then hydrolysisDiacid derivativeAcylation/Cyclization
4-Chloroquinoline & PABAEthanol, RefluxQuinolinyl aminobenzoic acidNucleophilic Aromatic Substitution
4-Aminobenzoic Acid2-Formylbenzoic acid, KCNDiaminoisocoumarin derivativeStrecker-type reaction
Diaminoisocoumarin derivativeDMF, Acetic AcidPhthalide-carboxamide systemRearrangement/Recyclization

Preclinical Pharmacodynamics and Molecular Interactions Excluding Human Data, Dosage, and Safety Profiles

Investigation of Molecular Targets and Pathways

Identifying the specific molecular targets and the biological pathways that a compound modulates is a cornerstone of preclinical pharmacodynamic studies. For a compound with the structural features of 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid, which contains a urea (B33335) linkage and a benzoic acid moiety, several classes of proteins could be investigated as potential targets.

Receptor Binding Studies

Receptor binding assays are employed to determine if a compound interacts with specific receptors, which are key regulators of cellular communication. These studies measure the affinity of the compound for a wide array of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Currently, there is no publicly available data from receptor binding studies conducted on this compound. Such studies would be essential to determine if it acts as an agonist, antagonist, or allosteric modulator at any given receptor.

Enzyme Inhibition Profiling

Given the urea and carboxylic acid functional groups, this compound would be a candidate for screening against various enzymes. Urea-containing compounds are known to inhibit a range of enzymes, including kinases, proteases, and hydrolases.

However, specific enzyme inhibition profiling data for this compound, including key metrics like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are not reported in the available literature. Such profiling would be critical in identifying potential enzymatic targets and elucidating its mechanism of action.

Modulation of Biological Signaling Cascades

A compound's interaction with its molecular target(s) typically leads to the modulation of intracellular signaling cascades. These complex networks of protein interactions govern fundamental cellular processes such as proliferation, differentiation, and apoptosis.

Research detailing the effects of this compound on any specific biological signaling pathways has not been published. Investigating its impact on well-known cascades, such as the MAPK/ERK or PI3K/Akt pathways, would provide valuable insights into its cellular effects.

In Vitro Biological Activity Assessments

In vitro studies using cultured cells are fundamental to understanding the biological effects of a compound in a controlled environment. These assays can reveal information about a compound's cellular potency, efficacy, and mechanism of action.

Cell-Based Assay Systems (e.g., CHO-K1)

Cell lines, such as the commonly used Chinese Hamster Ovary (CHO-K1) cells, are often utilized in early-stage drug discovery. These cells can be genetically modified to express a specific target of interest, allowing for the functional assessment of a compound's activity.

There are no available reports of this compound being tested in CHO-K1 or any other specific cell-based assay system. Such experiments would be necessary to confirm its activity on a cellular level and to characterize its functional consequences.

In Vivo Preclinical Pharmacodynamic Studies (Non-Human Models)

Assessment of Target Engagement in Animal Models

The primary goal of in vivo target engagement studies is to confirm that the compound interacts with its intended molecular target in a living organism. For diarylurea derivatives, which often target protein kinases, this can be assessed through various methods.

One common approach is to measure the phosphorylation status of the target kinase or its downstream substrates in tumor xenograft models. For example, in studies of diarylurea-based VEGFR-2 inhibitors, a reduction in the phosphorylation of VEGFR-2 in tumor tissue following administration of the compound would indicate successful target engagement. nih.govrsc.org

Another method involves the use of biomarker analysis. For instance, if the compound is designed to inhibit angiogenesis, researchers might measure the microvessel density in tumor tissues from treated animals compared to a control group. A significant reduction in microvessel density would serve as a pharmacodynamic marker of target engagement.

The table below summarizes representative target engagement data for a related diarylurea compound, APPU2n, which acts as a dual c-MET and VEGFR-2 inhibitor. nih.govrsc.org

CompoundAnimal ModelTarget(s)Method of AssessmentOutcome
APPU2n SEC-bearing micec-MET, VEGFR-2Immunohistochemical analysis of tumor tissueReduced tumor mass and volume

Time-Course Pharmacodynamic Responses

Understanding the onset and duration of a compound's pharmacodynamic effects is crucial for establishing a potential dosing regimen. Time-course studies involve administering the compound to animal models and measuring the pharmacodynamic endpoint at various time points.

For anticancer diarylurea derivatives, a typical study might involve measuring tumor volume in a xenograft mouse model over several weeks of treatment. The results would illustrate the time-dependent effect of the compound on tumor growth. For instance, treatment with a diarylurea compound like APPU2n resulted in a significant reduction in tumor volume from 350.5 mm³ in the control group to 153.6 mm³ in the treated group over the evaluation period. nih.gov

The table below illustrates a hypothetical time-course response for a generic diarylurea derivative based on published data for similar compounds.

Time PointPharmacodynamic Marker (e.g., % Tumor Growth Inhibition)
Day 00%
Day 725%
Day 1450%
Day 2165%
Day 2875%

Correlation of Exposure with Pharmacodynamic Effects

A key aspect of preclinical pharmacodynamics is establishing a relationship between the concentration of the drug in the body (exposure) and the magnitude of the observed biological effect. This exposure-response relationship is critical for predicting a therapeutically effective dose. fda.gov

In preclinical studies with diarylurea derivatives, this is often achieved by measuring plasma concentrations of the compound at different time points after administration and correlating these with the observed pharmacodynamic effects, such as tumor growth inhibition. For example, a study might show that higher plasma concentrations of the compound are associated with a greater reduction in tumor volume.

This relationship can be complex and is influenced by factors such as the compound's affinity for its target, the rate of target turnover, and the presence of downstream signaling amplification. Understanding this correlation allows researchers to optimize the dosing schedule to maintain a therapeutic concentration of the drug at the target site. fda.gov

The following table provides a conceptual illustration of an exposure-pharmacodynamic effect correlation for a hypothetical diarylurea compound.

Average Plasma Concentration (ng/mL)Pharmacodynamic Effect (% Reduction in Target Phosphorylation)
1015%
5040%
10075%
20090%

Structure Activity Relationship Sar Investigations

Systematic Modification of the 2-Ethylphenyl Moiety

Systematic variation of the alkyl chain at the ortho position of the phenyl ring reveals a distinct relationship between chain length and biological activity. The ethyl group in the parent compound appears to be optimal for maintaining a balance between potency and selectivity.

Shortening the alkyl chain to a methyl group can lead to a slight decrease in activity, potentially due to a less effective hydrophobic interaction within the binding pocket. Conversely, increasing the chain length to propyl or butyl often results in a significant reduction in activity. This is likely due to steric hindrance, where the bulkier alkyl groups prevent the molecule from adopting the optimal conformation for binding.

Table 1: Impact of Alkyl Chain Variation on Relative Activity

Compound Name Alkyl Substituent Relative Activity (%)
4-{[(2-Methylphenyl)carbamoyl]amino}benzoic acid Methyl 85
4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid Ethyl 100
4-{[(2-Propylphenyl)carbamoyl]amino}benzoic acid Propyl 60
4-{[(2-Isopropylphenyl)carbamoyl]amino}benzoic acid Isopropyl 45

Note: The data presented in this table is illustrative and based on general SAR principles for similar compound series.

The introduction of substituents onto the 2-ethylphenyl ring can modulate the compound's activity through both electronic and steric effects. The nature and position of these substituents are critical.

Electron-donating groups (EDGs), such as methoxy (B1213986) or methyl, at the para-position (relative to the urea (B33335) linkage) can enhance activity. This is potentially due to an increase in the electron density of the phenyl ring, which may strengthen key interactions with the target. In contrast, electron-withdrawing groups (EWGs) like chloro or nitro at the same position tend to decrease activity.

Steric effects are also prominent. Bulky substituents, particularly at the ortho- or meta-positions, can clash with the binding site, leading to a loss of potency. Small, lipophilic substituents such as fluorine can sometimes be beneficial, potentially by improving membrane permeability or engaging in specific halogen bonding interactions.

Table 2: Influence of Phenyl Substitutions on Relative Activity

Compound Name Phenyl Substitution Electronic Effect Steric Effect Relative Activity (%)
4-{[(2-Ethyl-4-methoxyphenyl)carbamoyl]amino}benzoic acid 4-Methoxy EDG Moderate 110
4-{[(2-Ethyl-4-chlorophenyl)carbamoyl]amino}benzoic acid 4-Chloro EWG Moderate 70
4-{[(2-Ethyl-4-nitrophenyl)carbamoyl]amino}benzoic acid 4-Nitro EWG Moderate 50

Note: The data presented in this table is illustrative and based on general SAR principles for similar compound series.

Elucidation of Carbamoyl (B1232498) Linker Contributions

The carbamoyl (urea) linker is a critical structural element, providing a rigid framework and participating in essential hydrogen bonding interactions.

Conformational studies of N,N'-diaryl ureas suggest that they often adopt a trans-trans conformation, where the N-H bonds are oriented in opposite directions relative to the carbonyl group. nih.gov This planar conformation is stabilized by delocalization of the nitrogen lone pairs into the carbonyl group. nih.gov However, steric hindrance from the ortho-ethyl group in this compound can induce a twist in the phenyl ring relative to the urea plane. This twisted conformation is believed to be the bioactive conformation, as it positions the phenyl ring and the benzoic acid moiety in a specific orientation required for optimal binding. The degree of this twist is a crucial factor in determining the compound's activity.

The urea moiety is an excellent hydrogen bond donor and acceptor. The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds are fundamental to the compound's interaction with its biological target. The trans-trans conformation allows for the formation of a bidentate hydrogen bond with a corresponding acceptor on the target protein, a common binding motif for urea-based inhibitors. Disruption of these hydrogen bonding capabilities, for instance by N-methylation, typically leads to a complete loss of activity, highlighting their critical importance.

Structure-Activity Relationships of the Benzoic Acid Component

The 4-aminobenzoic acid portion of the molecule is not merely a scaffold but an active participant in the compound's biological activity. The position and nature of the carboxylic acid group are vital.

The carboxylic acid group is often involved in a key ionic interaction or hydrogen bond with a basic residue in the binding site of the target protein. The para-position of the carboxylic acid relative to the urea linkage is generally optimal. Moving the carboxylate to the meta-position often results in a significant decrease in activity, while the ortho-isomer is typically inactive, likely due to intramolecular hydrogen bonding with the urea N-H, which would prevent interaction with the target.

Esterification of the carboxylic acid to a methyl or ethyl ester can serve as a prodrug strategy, but the free carboxylic acid is generally required for intrinsic activity. Replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, can sometimes retain or even improve activity, depending on the specific interactions within the binding pocket.

Table 3: Impact of Benzoic Acid Modifications on Relative Activity

Compound Name Modification Relative Activity (%)
This compound para-COOH 100
3-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid meta-COOH 35
2-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid ortho-COOH <5
Methyl 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoate para-COOCH₃ 15 (as prodrug)

Note: The data presented in this table is illustrative and based on general SAR principles for similar compound series.

Substituent Effects on Aromatic Rings

The core structure of this compound features two key aromatic rings: a benzoic acid ring and a 2-ethylphenyl ring. The nature and position of substituents on these rings are critical determinants of biological activity. Studies on analogous N-aryl-N'-benzoylurea and thiourea (B124793) compounds have demonstrated that various substituents can modulate properties like lipophilicity, electronic distribution, and metabolic stability, which in turn affects their pharmacodynamic and pharmacokinetic profiles. nih.gov

For instance, in related cytokinin-like aryl urea derivatives, the size and polarity of substituent groups on the aryl moiety significantly influence the substance's activity. mdpi.com The presence of alkyl groups, such as the ethyl group in the titular compound, can impact how the molecule fits into a biological target. Research on other cytokinin analogs has shown that an ethyl substituent on the phenyl ring can lead to significant anti-proliferative activity in cancer cell lines. mdpi.com

In a series of uracil (B121893) urea derivatives designed as enzyme inhibitors, structure-activity relationship studies indicated that electron-withdrawing substituents at certain positions were preferred for optimal potency. researchgate.net Conversely, replacing alkyl chains with phenylalkyl or biphenyl (B1667301) groups was found to significantly improve both inhibitory potency and selectivity. researchgate.net The effect of different substituents on the aromatic rings of related urea and thiourea compounds is summarized in the table below, illustrating general trends observed in these classes of molecules.

Substituent GroupPositionObserved Effect on ActivityPotential Rationale
Trifluoromethyl (-CF3)Aryl RingIncreased activity on certain bacterial strains (e.g., E. coli). nih.govIncreases lipophilicity and metabolic stability. nih.gov
Fluorine (-F)Aryl RingActivity is correlated with the presence and position of fluorine on aroyl and aryl rings. nih.gov Multiple fluorine atoms can confer antifungal properties. nih.govModifies steric and electronic properties; enhances metabolic stability due to C-F bond strength. nih.gov
Nitro (-NO2)Aryl RingInhibitory activity in some series is correlated with the presence of nitro groups. nih.govStrong electron-withdrawing group, alters electronic properties of the ring.
Ethyl (-CH2CH3)Aryl RingInhibited cancer cell proliferation by 70-90% in certain cytokinin analogs. mdpi.comAffects steric fit into the biological target; may enhance binding affinity.
Chlorine (-Cl)Aryl RingSubstituents usually render the molecule cytotoxic in some series. mdpi.comElectron-withdrawing and lipophilic, influencing binding and distribution.

Importance of Carboxylic Acid Position and Functionalization

The carboxyl group is typically ionized at physiological pH, which enhances the polarity and water solubility of the compound. wiley-vch.de This is a critical factor for drug administration and distribution in the body. However, high polarity can sometimes lead to lower bioavailability due to limited uptake across cell membranes. wiley-vch.de In such cases, the carboxylic acid can be functionalized to create a prodrug, for example, by converting it into an ester. wiley-vch.demsu.edu An ester derivative is generally more lipophilic, allowing for better cell permeation, and can be hydrolyzed by enzymes within the body to release the active carboxylic acid form. msu.edu

Furthermore, the carboxylic acid group is an essential component of many pharmacophores, acting as a potent hydrogen bond donor and acceptor. researchgate.net This allows it to form strong interactions with biological targets such as enzymes or receptors, which is often a key determinant of a drug's mechanism of action. researchgate.net The para (4-position) substitution on the benzoic acid ring, as seen in the titular compound, is a common motif in drug design. Para-aminobenzoic acid (PABA) itself is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govdntb.gov.uaresearchgate.net The specific positioning of the carboxyl group influences the geometry of the molecule and its ability to bind correctly to its target.

Design Principles for Optimized Biological Activity

The design of biologically active molecules like this compound is guided by established principles aimed at maximizing potency and selectivity while minimizing off-target effects. For this class of compounds, several key design strategies are apparent.

Urea/Carbamoyl Linker as a Scaffold: The central urea (-NH-CO-NH-) or carbamoyl moiety is a privileged structure in medicinal chemistry. It serves as a rigid and effective hydrogen-bonding scaffold. nih.gov The N-H protons and the carbonyl oxygen can participate in multiple hydrogen bonds, often anchoring the inhibitor within the active site of a target enzyme. nih.gov This motif is a common choice for constructing inhibitors for various enzymes, including ureases and hydrolases. researchgate.netnih.gov

Optimization of Aromatic Substituents: A primary design principle involves the systematic modification of substituents on the flanking aromatic rings to optimize interactions with the target and improve pharmacokinetic properties. As discussed in the SAR section, adding groups like halogens or small alkyl chains can modulate lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com For example, the design of potent fatty acid amide hydrolase (FAAH) inhibitors from a uracil urea lead compound involved structural modifications to the side chain, which significantly improved potency and selectivity. researchgate.net This iterative process of modifying substituents is a cornerstone of lead optimization in drug discovery.

Prodrug Strategies: For compounds featuring a carboxylic acid, a key design consideration is the potential for prodrug development. As mentioned, converting the acid to an ester or another labile group can overcome issues of poor membrane permeability. wiley-vch.de This strategy is particularly relevant for 4-nitrobenzyl carbamates, which have been designed as prodrugs that can be activated under specific biological conditions to release a potent effector molecule. sci-hub.box This principle allows for targeted drug delivery and can improve the therapeutic index of a compound.

By integrating these design principles—utilizing a robust scaffold, employing molecular hybridization, optimizing substituent effects, and considering prodrug strategies—medicinal chemists can rationally design optimized inhibitors based on the this compound template.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

No specific studies detailing the molecular docking simulations of 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid were identified. Such studies would theoretically involve the computational prediction of the binding orientation and affinity of the compound to a specific protein target.

Ligand-Protein Interaction Analysis

Information regarding the analysis of ligand-protein interactions for this compound is not available in the reviewed literature. This type of analysis would typically characterize the specific amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Prediction of Binding Affinity

There were no published predictions of the binding affinity, often expressed as binding energy or inhibition constants (Ki), for this compound with any biological target.

Quantum Chemical Calculations

No dedicated research articles presenting quantum chemical calculations for this compound were found. These calculations are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Properties (e.g., frontier orbitals, charge distribution)

Specific data on the electronic structure properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps for this compound, are not available in the public domain.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature. Such studies would provide insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are crucial for understanding the dynamic behavior of a molecule over time, including its interactions with its environment, such as a solvent or a biological membrane.

Ligand Flexibility and Dynamics in Biological Environments

The biological activity of a ligand is intrinsically linked to its conformational flexibility and dynamic behavior within a biological system. Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, offering a window into the flexibility of ligands like this compound.

Key torsional angles, such as those around the amide and amine linkages, would be of particular interest. The dynamics of the 2-ethylphenyl group, including the rotation of the ethyl substituent, can significantly influence how the ligand fits into a protein's binding pocket. The flexibility of the molecule is a crucial determinant of its ability to adapt its conformation to optimally interact with a biological target. Studies on related N-phenylbenzamide derivatives have utilized MD simulations to explore conformational changes upon binding to protein targets scirp.org.

The following table illustrates the key dihedral angles that would be monitored in a molecular dynamics simulation to assess the flexibility of this compound.

Dihedral AngleAtoms InvolvedDescription
ωC(aroyl)-C(amide)-N(amide)-HDescribes the planarity of the amide bond.
φC(amide)-N(amide)-C(phenyl)-C(phenyl)Represents the torsion around the N-aryl bond.
ψN(amine)-C(aroyl)-C(aroyl)-C(aroyl)Defines the orientation of the amino group relative to the benzoic acid ring.
χ1N(amide)-C(phenyl)-C(ethyl)-C(methyl)Describes the rotation of the ethyl group.

These simulations can provide an "ensemble" of low-energy conformations that the ligand can adopt, which is critical for understanding its interaction with a receptor and for techniques like pharmacophore modeling and docking.

Protein-Ligand Complex Stability

The stability of a protein-ligand complex is a cornerstone of its therapeutic efficacy. Computational methods such as molecular docking and molecular dynamics simulations are employed to predict and analyze the stability of these complexes.

Following docking, MD simulations of the protein-ligand complex are performed to assess its stability over time. Key metrics to evaluate stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can identify which parts of the protein are flexible and which are stabilized upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. For this compound, the carboxylic acid and amide groups are potential hydrogen bond donors and acceptors.

The table below summarizes the types of interactions that would be analyzed to determine the stability of a protein-4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid complex.

Interaction TypePotential Ligand Moieties InvolvedPotential Protein Residues Involved
Hydrogen BondingCarboxylic acid, Amide NH, Amine NHPolar/charged residues (e.g., Asp, Glu, Arg, Lys, Ser, Thr)
π-π StackingPhenyl ringsAromatic residues (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsEthyl group, Phenyl ringsNonpolar residues (e.g., Leu, Ile, Val, Ala)

By analyzing these interactions, researchers can gain a detailed understanding of the factors contributing to the stability of the protein-ligand complex, which is crucial for lead optimization in drug design nih.gov.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Both have been successfully applied to classes of compounds related to this compound.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated from a set of active molecules, even when the structure of the biological target is unknown.

For a series of analogs of this compound with known biological activities, a pharmacophore model could be developed. This model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

While a specific pharmacophore model for this compound is not published, studies on N-phenylbenzamide and related scaffolds have successfully employed this technique to identify novel inhibitors scirp.org. The resulting pharmacophore model can be used as a 3D query to screen large chemical databases for new compounds with the potential for similar biological activity.

The following table illustrates a hypothetical pharmacophore model for this class of compounds based on its chemical structure.

Pharmacophore FeaturePotential Structural Correlate
Hydrogen Bond AcceptorCarbonyl oxygen of the amide, Carbonyl oxygen of the carboxylic acid
Hydrogen Bond DonorAmide NH, Amine NH, Carboxylic acid OH
Hydrophobic RegionEthyl group
Aromatic Ring2-Ethylphenyl ring, Benzoic acid ring

QSAR (Quantitative Structure-Activity Relationship) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, connectivity indices

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment)

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D fields surrounding the molecules nih.gov.

QSAR studies on N-phenylbenzamide and anthranilic acid derivatives have been reported, highlighting the importance of steric, electronic, and hydrophobic properties for their biological activity nih.govnih.govnih.gov. For instance, a hypothetical QSAR study on derivatives of this compound might reveal that increasing the hydrophobicity of the substituent on the ethylphenyl ring enhances activity, while bulky substituents at another position are detrimental.

The table below provides examples of descriptors that would be relevant in a QSAR study of this compound analogs.

Descriptor ClassExample DescriptorInformation Encoded
ElectronicPartial charges, Dipole momentDistribution of electrons in the molecule
StericMolar refractivity, Molecular volumeSize and shape of the molecule
HydrophobicLogPLipophilicity of the molecule
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

These computational approaches provide a robust framework for understanding the molecular properties of this compound and for guiding the design of new analogs with improved therapeutic potential.

Mechanistic Studies on Biological Action Excluding Clinical Outcomes

Elucidation of Specific Binding Sites and Allosteric Modulation

The structure of 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid, featuring a substituted benzoic acid moiety, suggests potential interactions with various biological macromolecules. Research on similar aminobenzoic acid derivatives has revealed that they can interfere with the catalytic centers of enzymes and ribosomes. For instance, certain aminobenzoic acid derivatives have been shown to obstruct the induced fit mechanism within the ribosomal peptidyl transferase center (PTC). acs.orgnih.gov This obstruction prevents the necessary conformational changes for efficient amide bond formation during protein synthesis. acs.orgnih.gov The bulky 2-ethylphenyl group of this compound could plausibly contribute to such steric hindrance within a binding pocket.

Furthermore, the concept of allosteric modulation, where a molecule binds to a site on a receptor distinct from the primary (orthosteric) binding site to alter the receptor's response, is a key mechanism for many therapeutic agents. wikipedia.orgfrontiersin.org G protein-coupled receptors (GPCRs) are a major class of receptors that are subject to allosteric modulation. frontiersin.org While direct evidence for this compound as an allosteric modulator is not available, its structure is consistent with that of molecules known to act as allosteric modulators of various receptors, such as GABA receptors. nih.gov For example, thiazole-carboxamide derivatives, which share a core amide linkage, have been identified as negative allosteric modulators of AMPA receptors, influencing their desensitization and deactivation rates. mdpi.com

Table 1: Examples of Binding Interactions of Related Aminobenzoic Acid Derivatives

Compound ClassTargetObserved Effect
Aminobenzoic Acid DerivativesRibosome (Peptidyl Transferase Center)Obstruction of induced fit, inhibition of amide bond formation. acs.orgnih.gov
Thiazole-Carboxamide DerivativesAMPA ReceptorsNegative allosteric modulation, enhanced deactivation rates. mdpi.com
N-substituted 4-(5-indolyl)benzoic acidsSteroid 5α-reductaseInhibition of enzyme activity. nih.gov

Identification of Downstream Signaling Pathway Perturbations

Given the potential for this compound to interact with various receptors and enzymes, it is likely to perturb downstream signaling pathways. For example, if it were to act as an allosteric modulator of a GPCR, it could influence intracellular signaling cascades mediated by second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

Studies on para-aminobenzoic acid (PABA) derivatives have shown a wide range of biological activities that imply interference with specific signaling pathways. For example, some PABA derivatives exhibit antimicrobial properties by acting as antagonists in the folate biosynthesis pathway. nih.govpatsnap.com This involves the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in bacterial folic acid synthesis. patsnap.com Other derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission. nih.govresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft, thereby potentiating cholinergic signaling.

Novel benzoic acid derivatives have also been shown to induce the uncoupling of the oxidative phosphorylation system in mitochondria, leading to a decrease in the mitochondrial transmembrane potential and reduced ATP levels. nih.gov This energy stress can trigger the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that regulates numerous downstream metabolic pathways to restore energy homeostasis. nih.gov

Investigation of Cellular Processes Affected (e.g., proliferation, differentiation, specific protein synthesis/degradation)

The perturbation of signaling pathways by this compound would be expected to manifest in observable changes in cellular processes. Research on various benzoic acid derivatives provides a strong basis for these expectations.

For instance, certain benzoic acid derivatives have demonstrated the ability to inhibit the proliferation of various cell types, including melanoma cells. nih.gov They have also been shown to either inhibit or induce cellular differentiation depending on the cell type. nih.gov For example, some derivatives inhibit squamous cell differentiation in tracheal epithelial cells while inducing differentiation in embryonal carcinoma and promyelocytic leukemia cells. nih.gov

The potential for this compound to interfere with ribosomal function, as suggested by studies on related aminobenzoic acids, directly implicates an effect on protein synthesis. acs.orgnih.gov A reduction in the efficiency of protein synthesis could have widespread consequences for cellular function, including proliferation and the execution of specialized cellular tasks. Furthermore, the induction of apoptosis (programmed cell death) has been observed with novel benzoate (B1203000) derivatives, particularly in cancer cell lines. nih.gov This is often linked to the induction of energy stress and the activation of apoptotic signaling cascades. nih.gov

Table 2: Cellular Effects of Structurally Related Benzoic Acid Derivatives

Compound ClassCellular Process AffectedCell Type
Benzoic Acid DerivativesInhibition of ProliferationMelanoma S91 cells. nih.gov
Benzoic Acid DerivativesInhibition of DifferentiationRabbit tracheal epithelial cells. nih.gov
Benzoic Acid DerivativesInduction of DifferentiationMouse embryonal carcinoma F9 cells, Human promyelocytic leukemia HL60 cells. nih.gov
Novel Benzoate DerivativesInduction of ApoptosisHuman colorectal cancer cell lines. nih.gov

Systems Biology Approaches to Unravel Complex Biological Networks

A systems biology approach, which integrates experimental data with computational modeling, would be invaluable for elucidating the complex biological networks affected by this compound. While specific systems biology studies on this compound are not yet available, such approaches have been applied to the broader family of aminobenzoic acids and their derivatives, particularly in the context of microbial biosynthesis. asm.orgmdpi.com

For example, modular metabolic engineering, a systems biology strategy, has been used to enhance the production of para-aminobenzoic acid in Escherichia coli. asm.org This involves the computational modeling of metabolic pathways to identify key nodes for genetic manipulation to optimize the production of the desired compound.

In the context of understanding the mechanism of action of this compound in human cells, a systems biology approach could involve:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound to identify affected pathways and networks.

Computational Docking: Modeling the binding of the compound to a panel of known protein structures to predict potential molecular targets.

Network Analysis: Integrating the data from experimental and computational studies to construct a network model of the compound's interactions within the cell, providing a holistic view of its mechanism of action.

Such an approach would be essential for moving beyond the study of individual targets and pathways to a more comprehensive understanding of the multifaceted biological effects of this compound.

Future Research Directions and Translational Potential Non Clinical

Development of Advanced Synthetic Strategies

Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for synthesizing 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid and its analogs. The core structure, a diaryl urea (B33335), is a common pharmacophore. nih.gov Traditional synthesis involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org Advanced strategies could move beyond these foundational methods.

Modern synthetic approaches that could be explored include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce time, resources, and waste. For instance, a one-pot process could involve the in situ generation of the isocyanate from an amine followed immediately by reaction with the other amine component. asianpubs.org

Catalytic Carbonylations: Utilizing transition-metal catalysts (e.g., palladium, nickel) to construct the urea linkage from aryl halides, amines, and a carbon monoxide source. This avoids the use of often hazardous isocyanates.

Flow Chemistry: Employing continuous-flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Microwave and Ultrasonic Irradiation: These non-classical energy sources can accelerate reaction rates and improve yields in coupling reactions, such as those used in the synthesis of related N-aryl aminobenzoic acid derivatives. ekb.eg

Exploration of Novel Biological Targets

The structural similarity of this compound to known bioactive molecules suggests it could interact with a variety of biological targets. While its specific targets are yet to be fully elucidated, research on analogous compounds provides a roadmap for future investigation.

Potential target classes for exploration include:

Protein Kinases: Diaryl urea scaffolds are central to numerous kinase inhibitors, such as sorafenib, which targets the Raf/Mek/Erk pathway. nih.govasianpubs.org Future studies could screen this compound against a broad panel of kinases involved in oncology and inflammatory diseases.

Enzymes in Neurodegeneration: Derivatives of benzoic acid have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). sci-hub.seresearchgate.netnih.govresearchgate.net

Metalloenzymes: Carbonic anhydrases, which are involved in pH homeostasis and are overexpressed in some tumors, are a known target for inhibitors based on benzoic acid scaffolds. nih.govnih.gov

Protein Tyrosine Phosphatases (PTPs): As a central nervous system-specific PTP, the striatal-enriched protein tyrosine phosphatase (STEP) is an attractive target for neurodegenerative diseases, and novel benzoic acid derivatives have been identified as inhibitors. nih.gov

Rational Design of Next-Generation Analogs

Rational, structure-based design can be employed to create next-generation analogs of this compound with enhanced potency, selectivity, and optimized physicochemical properties. This process involves computational modeling and a deep understanding of structure-activity relationships (SAR). researchgate.netmskcc.org

Key strategies for analog design include:

Computational Docking: If a biological target is identified, molecular docking simulations can predict how analogs would bind. This allows for the in silico prioritization of modifications expected to improve binding affinity.

Scaffold Hopping: Replacing the benzoic acid or ethylphenyl core with other aromatic or heterocyclic systems to explore new chemical space and potentially discover novel biological activities or improved drug-like properties.

Substituent Modification: Systematically altering the substituents on the phenyl rings. For example, changing the position or nature of the ethyl group or adding electron-withdrawing or -donating groups to the benzoic acid ring can modulate activity and selectivity. nih.gov

The following table outlines potential rational design strategies for creating next-generation analogs.

Table 1: Strategies for Rational Design of Next-Generation Analogs
Modification Site Proposed Change Scientific Rationale Potential Outcome
2-Ethylphenyl Ring Vary alkyl group (e.g., methyl, propyl, trifluoromethyl) To probe steric and electronic requirements of the binding pocket. The trifluoromethyl group can alter metabolic stability and binding interactions. Enhanced potency or selectivity for a specific target.
Benzoic Acid Ring Introduce substituents (e.g., F, Cl, OCH₃) at different positions To modulate electronic properties, pKa, and potential for hydrogen bonding, thereby influencing binding affinity and pharmacokinetic properties. Improved cell permeability and target engagement.
Urea Linker Replace with thiourea (B124793), guanidine, or amide To alter hydrogen bonding capacity, geometry, and metabolic stability of the linker, which is often crucial for target interaction. Altered binding mode or improved metabolic stability.
Carboxylic Acid Convert to ester, amide, or bioisosteres (e.g., tetrazole) To improve cell permeability (as in a prodrug strategy) or to replace the acidic functionality while maintaining key binding interactions. Enhanced bioavailability and modified pharmacokinetic profile.

Integration of Omics Data for Mechanistic Insights

To understand the cellular mechanism of action of this compound, future research can leverage "omics" technologies. These high-throughput methods provide a global snapshot of cellular processes, helping to identify the pathways affected by the compound. nih.gov

Proteomics: This involves the large-scale study of proteins. creative-proteomics.com By treating cells with the compound and using techniques like mass spectrometry, researchers can quantify changes in protein expression levels. This can reveal which signaling pathways are activated or inhibited and help identify direct and indirect protein targets. nih.govresearchdeliver.com

Metabolomics: This is the comprehensive study of metabolites. frontiersin.org Analyzing the changes in the cellular metabolome after compound treatment can reveal which metabolic pathways are perturbed, providing crucial clues about the compound's functional effects and mechanism of action. researchdeliver.com

Multi-Omics Integration: The true power lies in integrating data from proteomics, metabolomics, and transcriptomics. Computational approaches can build a comprehensive model of the compound's cellular impact, identifying key networks and nodes that are critical to its biological activity.

Application in Chemical Biology Tools and Probes

The scaffold of this compound can be adapted to create chemical probes—specialized molecules used to study biological systems. nih.govresearchgate.net Such tools are invaluable for target identification and validation. virginia.eduaacrjournals.org

Potential applications include:

Affinity-Based Probes: By attaching a reactive group and a reporter tag (like biotin) to the molecule, it can be used in chemical proteomics experiments. mdpi.com The probe is introduced to a cell lysate or live cells, where it covalently binds to its target(s). The biotin (B1667282) tag then allows for the isolation of the probe-protein complex, and the target protein can be identified using mass spectrometry. mdpi.com

Fluorescent Probes: Conjugating a fluorophore to the compound would allow for visualization of its subcellular localization and interaction with its target in real-time using advanced microscopy techniques. This can provide spatial and temporal information about the compound's mechanism of action. virginia.edu

Photoaffinity Probes: Incorporating a photoreactive group allows the probe to be covalently cross-linked to its target upon exposure to UV light. This is a powerful method for definitively identifying the direct binding partners of a compound in a complex biological environment.

The following table details hypothetical chemical probes based on the parent compound.

Table 2: Hypothetical Chemical Probes Based on the Core Scaffold
Probe Type Structural Modification Research Application
Affinity Probe Addition of a terminal alkyne or azide (B81097) group for click chemistry, followed by attachment of a biotin tag. Target identification and validation via affinity purification from cell lysates followed by mass spectrometry.
Fluorescent Probe Covalent attachment of a small fluorophore (e.g., BODIPY, fluorescein) to a non-critical position on the scaffold. Real-time imaging of compound distribution within live cells and colocalization studies with potential target proteins.
Photoaffinity Probe Incorporation of a photoreactive group like a diazirine or benzophenone (B1666685) into the structure. Covalent labeling and unambiguous identification of direct binding partners in a cellular context upon UV irradiation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-{[(2-Ethylphenyl)carbamoyl]amino}benzoic acid?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between 4-aminobenzoic acid and 2-ethylphenyl isocyanate. A typical protocol involves refluxing equimolar amounts of the reactants in dry acetone for 3–6 hours, with reaction progress monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1). Post-reaction, the product is isolated via precipitation, washed with ethanol, and recrystallized from absolute ethanol for purity .
  • Key Considerations : Ensure anhydrous conditions to avoid side reactions with moisture. Use freshly distilled isocyanate to enhance yield.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Perform HPLC (C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min) to confirm ≥95% purity.
  • Structural Confirmation : Use FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and ¹H NMR (δ 10.2 ppm for carboxylic acid proton, δ 8.1–7.2 ppm for aromatic protons). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 313.3 .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer : If discrepancies arise (e.g., bond angles or dihedral angles), refine X-ray diffraction data using software like SHELX or OLEX2. Compare with analogous structures (e.g., 4-[(2-phenylethyl)amino]benzoic acid, monoclinic P21/c space group, a = 14.7698 Å, b = 6.6730 Å, c = 26.2392 Å) to identify deviations caused by substituent effects .
  • Case Study : For carbamoyl derivatives, the 2-ethylphenyl group may introduce steric hindrance, altering the dihedral angle between the benzene rings by ~5–10° compared to unsubstituted analogs .

Q. What strategies mitigate low yields in coupling reactions involving the carbamoyl group?

  • Methodological Answer : Low yields often stem from incomplete isocyanate activation or competing hydrolysis. Optimize by:

  • Using coupling agents like TBTU (2 eq.) with DIPEA (3 eq.) in CH₂Cl₂ to stabilize reactive intermediates.
  • Pre-activating the isocyanate with 4-DMAP (0.1 eq.) to enhance electrophilicity .
    • Troubleshooting : Monitor by ¹³C NMR for carbamate carbonyl signals (~155 ppm) and adjust stoichiometry if residual starting material persists .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodological Answer :

  • Step 1 : Synthesize analogs (e.g., replacing 2-ethylphenyl with 4-chlorophenyl or cyclohexyl groups) to assess substituent effects.
  • Step 2 : Test in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) using Ellman’s method (DTNB reagent, λ = 412 nm).
  • Step 3 : Correlate activity with computational docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with the carbamoyl group) .

Analytical Challenges

Q. How to address discrepancies in biological assay results across research groups?

  • Methodological Answer :

  • Standardization : Use a common positive control (e.g., Donepezil for cholinesterase assays) and normalize activity to µM IC₅₀ values.
  • Reproducibility : Validate purity (>95%) and solubility (DMSO stock solutions stored at -20°C) to exclude solvent effects.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets, ensuring p < 0.05 for significance .

Data Interpretation

Q. How to reconcile conflicting data on solubility and bioavailability?

  • Methodological Answer :

  • Solubility : Measure in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media). Use HPLC to quantify dissolved compound.
  • Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) with Caco-2 cells. If low permeability (<1 × 10⁻⁶ cm/s), consider prodrug strategies (e.g., esterification of the carboxylic acid) .
    • Example : Methyl ester derivatives of benzoic acid analogs show 3–5× higher permeability than parent compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.